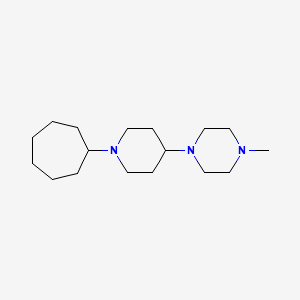![molecular formula C19H21N3O7S B10883957 (2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)
(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” is a complex organic compound with a unique structure.
- It combines a 2,3-dimethoxyphenyl group, a 4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl moiety, and a methanone functional group.
- The compound’s intricate structure suggests potential biological and synthetic significance.
Preparation Methods
- The synthetic routes to prepare this compound involve several steps.
- One approach is a Povarov cycloaddition reaction followed by N-furoylation processes.
- Starting reagents include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
- The reaction conditions and industrial production methods can be optimized for yield and purity.
Chemical Reactions Analysis
- “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” may undergo various reactions:
- Electrophilic substitution due to the aromatic nature of the indole nucleus.
- Potential oxidation, reduction, and substitution reactions.
- Common reagents include Lewis acids, bases, and oxidizing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- This compound has diverse applications:
- Anticancer: Investigate its potential as an NF-κB inhibitor.
- Antibacterial and antifungal properties.
- Anti-inflammatory effects.
- Immunomodulation.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets may include specific receptors or enzymes.
- Pathways involved could relate to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives.
- For instance, N-(tetrahydroquinolin-1-yl) amide compounds exhibit various pharmacological activities.
- Highlight the uniqueness of “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” compared to these analogs.
Properties
Molecular Formula |
C19H21N3O7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-16-8-5-6-14(18(16)29-2)19(23)20-10-12-21(13-11-20)30(26,27)17-9-4-3-7-15(17)22(24)25/h3-9H,10-13H2,1-2H3 |
InChI Key |
AFDISTSKLNUOPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)

![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)


![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)
![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
